molecular formula C12H19NS B6240830 [2-(tert-butylsulfanyl)ethyl]bis(prop-2-yn-1-yl)amine CAS No. 2375268-71-4

[2-(tert-butylsulfanyl)ethyl]bis(prop-2-yn-1-yl)amine

Cat. No.: B6240830
CAS No.: 2375268-71-4
M. Wt: 209.4
InChI Key:
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Description

[2-(tert-Butylsulfanyl)ethyl]bis(prop-2-yn-1-yl)amine: is an organic compound characterized by the presence of a tert-butylsulfanyl group attached to an ethyl chain, which is further connected to a bis(prop-2-yn-1-yl)amine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(tert-butylsulfanyl)ethyl]bis(prop-2-yn-1-yl)amine typically involves the following steps:

    Starting Materials: The synthesis begins with tert-butylthiol, ethylene oxide, and propargylamine.

    Reaction Steps:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for precise control of temperature, pressure, and reagent addition would be essential for efficient large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

[2-(tert-Butylsulfanyl)ethyl]bis(prop-2-yn-1-yl)amine: can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the tert-butylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The alkyne groups can be reduced to alkenes or alkanes.

    Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or Lindlar’s catalyst.

    Substitution: Halogenating agents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can be used for substitution reactions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alkenes or alkanes.

    Substitution: Halogenated derivatives of the original compound.

Scientific Research Applications

[2-(tert-Butylsulfanyl)ethyl]bis(prop-2-yn-1-yl)amine: has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism by which [2-(tert-butylsulfanyl)ethyl]bis(prop-2-yn-1-yl)amine exerts its effects depends on its interaction with molecular targets. The compound can interact with enzymes, altering their activity by binding to the active site or allosteric sites. The presence of the tert-butylsulfanyl group and the alkyne moieties can influence the compound’s binding affinity and specificity.

Comparison with Similar Compounds

[2-(tert-Butylsulfanyl)ethyl]bis(prop-2-yn-1-yl)amine: can be compared with other similar compounds, such as:

    [2-(tert-Butylsulfanyl)ethyl]amine: Lacks the prop-2-yn-1-yl groups, making it less versatile in chemical reactions.

    [2-(tert-Butylsulfanyl)ethyl]bis(ethyl)amine: Contains ethyl groups instead of prop-2-yn-1-yl groups, affecting its reactivity and applications.

    [2-(tert-Butylsulfanyl)ethyl]bis(phenyl)amine:

The uniqueness of This compound lies in its combination of tert-butylsulfanyl and prop-2-yn-1-yl groups, which confer distinct chemical reactivity and potential for diverse applications.

Properties

CAS No.

2375268-71-4

Molecular Formula

C12H19NS

Molecular Weight

209.4

Purity

95

Origin of Product

United States

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